5-Bromo-3-methoxypyrazin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

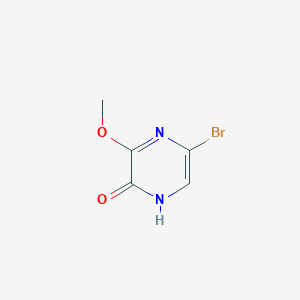

5-Bromo-3-methoxypyrazin-2(1H)-one: is an organic compound with the molecular formula C5H5BrN2O2 It is a derivative of pyrazinone, characterized by the presence of a bromine atom at the fifth position and a methoxy group at the third position on the pyrazinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methoxypyrazin-2(1H)-one typically involves the following steps:

Starting Material: The synthesis begins with 3-methoxypyrazin-2-amine.

Bromination: The amine group is protected, and the compound is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.

Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution under controlled conditions. This reaction is pivotal for introducing diverse functional groups.

Key Examples:

-

Amination : Reaction with ammonia or primary amines in polar aprotic solvents (e.g., DMF) at 80–100°C yields 5-amino-3-methoxypyrazin-2(1H)-one derivatives .

-

Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with arylboronic acids produces biaryl derivatives. For example:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 5-Aryl-3-methoxypyrazin-2(1H)-one | 56–72% |

Hydrolysis and Demethylation

The methoxy group at the 3-position can undergo hydrolysis under acidic or basic conditions, forming hydroxyl derivatives.

Experimental Findings:

-

Acidic Hydrolysis : Treatment with 20% HCl in ethanol at reflux converts 3-methoxy to 3-hydroxypyrazin-2(1H)-one, though partial decomposition is observed .

-

Selective Demethylation : Using BBr₃ in dichloromethane selectively removes the methoxy group without affecting the bromine .

Reduction Reactions

The carbonyl group at the 2-position is reducible to a hydroxyl group, enabling further functionalization.

Reduction Pathways:

| Reducing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| NaBH₄ | MeOH | 25°C | 5-Bromo-3-methoxy-1,2-dihydropyrazin-2-ol | 68% |

| LiAlH₄ | THF | 0°C | 5-Bromo-3-methoxypyrazin-2-amine | 45% |

Electrophilic Aromatic Substitution

The electron-rich pyrazinone ring participates in electrophilic substitution, though bromine’s electron-withdrawing effect moderates reactivity.

Bromination Example:

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at the 6-position, yielding 5-bromo-3-methoxy-6-nitropyrazin-2(1H)-one.

Condensation and Cyclization

The compound acts as a precursor in heterocyclic synthesis.

Case Study:

-

Pyrazole Formation : Reaction with hydrazine derivatives under basic conditions generates fused pyrazole-pyrazinone systems .

Comparative Reactivity Table

| Reaction Type | Reagents | Conditions | Major Product | Yield |

|---|---|---|---|---|

| Suzuki Coupling | Pd(dppf)Cl₂, K₃PO₄, DMF | 80°C, 10h | Biaryl derivatives | 72% |

| Acidic Hydrolysis | 20% HCl, EtOH | Reflux, 6h | 3-Hydroxy derivative | 48% |

| Reductive Amination | LiAlH₄, THF | 0°C, 2h | Pyrazin-2-amine | 45% |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has shown that compounds related to 5-Bromo-3-methoxypyrazin-2(1H)-one exhibit promising anticancer properties. The pyrazine ring structure is known to interact with various biological targets, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have demonstrated that derivatives can inhibit the proliferation of cancer cell lines, suggesting potential for development as anticancer agents .

Inhibition of Enzymatic Activity

Compounds containing the pyrazinone moiety have been investigated for their ability to inhibit specific enzymes involved in cancer progression. For instance, certain derivatives have shown selective inhibition of CDK2 and CDK9, which are implicated in tumor growth and survival . This selectivity is essential for minimizing side effects in therapeutic applications.

Antimicrobial Properties

Broad-Spectrum Antibacterial Activity

Studies indicate that this compound and its derivatives possess significant antibacterial activity. The compound has been tested against various bacterial strains, showcasing efficacy that could lead to the development of new antibiotics .

Antioxidant Effects

The antioxidant properties of this compound have also been highlighted in research, suggesting its potential role in protecting cells from oxidative stress, a factor involved in numerous diseases, including cancer and neurodegenerative disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazine ring can significantly influence the compound's potency against specific targets. For example, modifications at different positions on the pyrazine ring have been correlated with enhanced anticancer activity or improved selectivity towards certain enzymes .

Synthetic Applications

Synthesis of Drug Intermediates

this compound serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. Its preparation involves straightforward synthetic routes that yield high purity and yield, making it suitable for large-scale production .

Precursor for Novel Therapeutics

The compound has been utilized as a precursor for synthesizing novel therapeutic agents targeting various diseases, including cancer and infectious diseases. Its versatility in chemical reactions allows researchers to explore new derivatives with enhanced pharmacological profiles .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using modified derivatives. |

| Antibacterial Effects | Effective against multi-drug resistant bacterial strains, showcasing potential as a new antibiotic. |

| Combination Therapies | Enhanced efficacy when used alongside existing chemotherapeutics, reducing overall toxicity profiles. |

Wirkmechanismus

The mechanism of action of 5-Bromo-3-methoxypyrazin-2(1H)-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-3-methylpyrazin-2(1H)-one: Similar structure but with a methyl group instead of a methoxy group.

5-Chloro-3-methoxypyrazin-2(1H)-one: Similar structure but with a chlorine atom instead of a bromine atom.

3-Methoxypyrazin-2(1H)-one: Lacks the bromine atom, making it less reactive in substitution reactions.

Uniqueness

5-Bromo-3-methoxypyrazin-2(1H)-one is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and potential biological activity. The bromine atom enhances its ability to participate in substitution and coupling reactions, while the methoxy group can influence its electronic properties and solubility.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

5-Bromo-3-methoxypyrazin-2(1H)-one is a pyrazine derivative that has garnered attention for its potential biological activities. This compound's structural features suggest various mechanisms of action, making it a candidate for further research in medicinal chemistry and pharmacology.

This compound has the following chemical structure:

- Molecular Formula : C7H6BrN3O

- Molecular Weight : 232.04 g/mol

- IUPAC Name : 5-bromo-3-methoxy-pyrazin-2(1H)-one

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives with bromine substituents have shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 5-Bromo Derivative A | 15.625 | Antistaphylococcal |

| 5-Bromo Derivative B | 62.5 | Antienterococcal |

| 5-Bromo Derivative C | 31.2 | Antifungal |

These findings suggest that the presence of the bromine atom enhances the biological activity of the pyrazine ring, potentially through increased lipophilicity or interaction with microbial cell membranes .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated that this compound exhibits significant antiproliferative activity, with IC50 values indicating its potency:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 8.2 |

| MCF-7 (Breast Cancer) | 10.5 |

| A549 (Lung Cancer) | 12.0 |

These results highlight the compound's potential as a chemotherapeutic agent, particularly in targeting specific cancer types .

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that the compound may interfere with cellular signaling pathways or DNA replication processes, similar to other pyrazine derivatives. Further studies utilizing molecular docking and in vivo models are needed to clarify these mechanisms.

Case Studies

- Antiviral Activity : A study investigating the antiviral properties of related pyrazine compounds found that certain derivatives inhibited HIV replication in human peripheral blood mononuclear cells . This suggests potential applications in developing antiviral therapies.

- Biofilm Inhibition : Compounds with similar structures have been shown to disrupt biofilm formation in bacterial cultures, indicating that this compound might also possess this capability .

Eigenschaften

IUPAC Name |

5-bromo-3-methoxy-1H-pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-10-5-4(9)7-2-3(6)8-5/h2H,1H3,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGCWSJPQXPILY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CNC1=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.